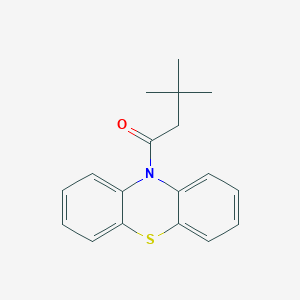
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antimicrobial agents . This compound features a phenothiazine core, which is a tricyclic structure containing nitrogen and sulfur atoms, and a butanone side chain.
Métodos De Preparación
The synthesis of 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one typically involves the condensation of phenothiazine derivatives with appropriate ketones. One common method involves the reaction of 10H-phenothiazine with 3,3-dimethylbutan-1-one under acidic or basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Phenothiazine derivatives have been studied for their antipsychotic and anti-inflammatory properties.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one is primarily related to its phenothiazine core. Phenothiazines are known to interact with various molecular targets, including dopamine receptors, which are involved in their antipsychotic effects . The compound may also interact with bacterial cell membranes, leading to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar compounds to 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one include other phenothiazine derivatives such as:
Chlorpromazine: An antipsychotic drug used to treat schizophrenia.
Promazine: Another antipsychotic with similar properties to chlorpromazine.
Thioridazine: Known for its antipsychotic and antimicrobial activities.
What sets this compound apart is its unique butanone side chain, which may confer different chemical reactivity and biological activity compared to other phenothiazine derivatives.
Propiedades
Número CAS |
828266-33-7 |
|---|---|
Fórmula molecular |
C18H19NOS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenothiazin-10-ylbutan-1-one |
InChI |
InChI=1S/C18H19NOS/c1-18(2,3)12-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,12H2,1-3H3 |
Clave InChI |
YUFOTFWBFGHMSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
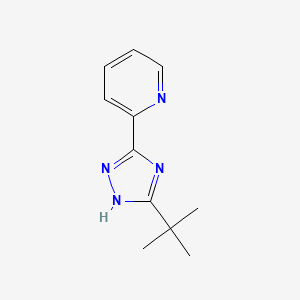
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
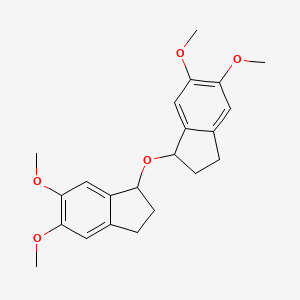
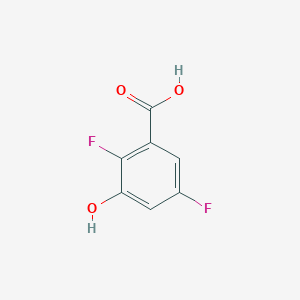
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
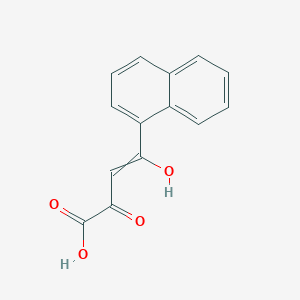
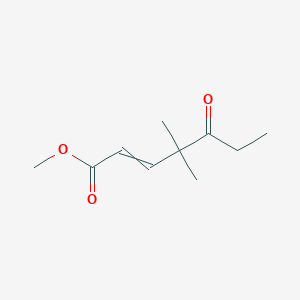
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
